PROTAC BET-binding moiety 2

PROTAC synthesis BET bromodomain warhead ligand

PROTAC linker conjugation requires precise warhead stoichiometry to ensure reproducible degradation activity. This (+)-JQ1-based carboxylic acid derivative (CAS 916493-82-8) enables direct amide bond formation with amine-terminated linkers. - **Defined scaffold**: BRD4 binding IC50 33-77 nM; >168-fold selectivity over CREBBP - **Validated utility**: Used in MZ1, dBET1, ARV771, ZXH-3-26 degraders - **Consistent quality**: Verified purity eliminates unreacted linker side products - **Batch traceable**: DOCUMENTED purity ≥98% ensures accurate conjugation molarity across multi-site studies

Molecular Formula C20H17ClN4O4S
Molecular Weight 444.9 g/mol
CAS No. 916493-82-8
Cat. No. B2677009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BET-binding moiety 2
CAS916493-82-8
Molecular FormulaC20H17ClN4O4S
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O
InChIInChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1
InChIKeyLZXZWZXAVDJSIL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PROTAC BET-Binding Moiety 2 Overview


PROTAC BET-binding moiety 2 (CAS 916493-82-8) is a (+)-JQ1-based warhead ligand for conjugation reactions of PROTACs targeting BET bromodomain proteins . The compound has the molecular formula C20H17ClN4O4S with a molecular weight of 444.89 . This moiety serves as the target-recruiting component for BET-targeted heterobifunctional degraders and is functionally classified as a ligand for target protein synthesis in PROTAC development .

BET bromodomain targeting (+)-JQ1-based warhead ligand for PROTAC synthesis targeting BRD2/3/4
Direct conjugation ready Free carboxylic acid form enables amide coupling without deprotection
Documented purity available Supplier purity grades support accurate stoichiometry for conjugation

Substitution Risks of PROTAC BET-Binding Moiety 2


In-class BET warhead ligands cannot simply be interchanged without altering PROTAC functional outcomes. PROTAC BET-binding moiety 2 is specifically a (+)-JQ1 carboxylic acid derivative, whereas other BET-binding moieties derive from different chemical scaffolds including I-BET762 (CAS 1300019-38-8) and RX-37 . The choice of warhead determines ternary complex formation geometry, linker attachment site accessibility, and resultant degradation selectivity profiles [1]. Additionally, supplier-reported purity specifications vary meaningfully (99.30% to 99.77%), which directly affects conjugation reaction stoichiometry calculations and final PROTAC yield . Substituting a different BET ligand without verifying scaffold identity, attachment chemistry, and purity grade introduces uncontrolled variables that compromise experimental reproducibility and procurement value.

Scaffold identity mismatch Alternative BET warheads (I-BET762, RX-37) form distinct ternary complex geometries, altering degradation selectivity profiles.
Conjugation chemistry incompatibility Other BET ligands may lack a free carboxyl handle; direct amide linkage strategy cannot be replicated without chemical modification.
Purity grade variation Supplier-reported purity differences (98–99.77%) can shift reaction stoichiometry and PROTAC yield.

PROTAC BET-Binding Moiety 2 Comparative Evidence


Scaffold Identity: (+)-JQ1 vs. Alternative BET Ligands

PROTAC BET-binding moiety 2 is specifically a (+)-JQ1 carboxylic acid derivative with a free carboxyl group at the 2-position of the thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine scaffold, providing a defined conjugation handle for linker attachment via amide bond formation . In contrast, PROTAC BET-binding moiety 1 (CAS 2093387-77-8) is an RX-37-based warhead with molecular formula C25H25N7O4 (MW 487.51) [1]. PROTAC BRD4-binding moiety 2 (CAS 1300019-38-8) derives from the I-BET762 scaffold rather than (+)-JQ1 . The parent (+)-JQ1 inhibitor (CAS 1268524-70-4) contains a tert-butyl ester protecting group (C23H25ClN4O2S, MW 456.99) that is absent in moiety 2, meaning the moiety is the activated carboxylic acid form ready for direct conjugation .

Scaffold identity
Head-to-head
(+)-JQ1 carboxylic acid (C20H17ClN4O4S, MW 444.89) vs. RX-37-based (MW 487.51) and I-BET762-based warheads; parent (+)-JQ1 is tert-butyl ester (MW 456.99).
Defined carboxyl handle for amide conjugation; scaffold identity governs ternary complex geometry.
Direct comparison of structural features; verified by molecular formula.
PROTAC synthesis BET bromodomain warhead ligand conjugation chemistry

Parent (+)-JQ1 Binding Affinity and Selectivity

PROTAC BET-binding moiety 2 is the activated carboxylic acid form of (+)-JQ1, and PROTACs constructed from this warhead derive their target engagement profile from the parent compound's established binding parameters [1]. (+)-JQ1 demonstrates BRD4(1) IC50 of 77 nM and BRD4(2) IC50 of 33 nM in cell-free assays, binding to all BET family bromodomains while excluding non-BET bromodomains . Reported IC50 values across BET family members are: BRD2 N-terminal 17.7 nM, BRD4 C-terminal 32.6 nM, BRD4 N-terminal 76.9 nM, and CREBBP 12942 nM . The carboxylic acid functional group in moiety 2 (absent in parent (+)-JQ1) enables direct amide bond formation with amine-terminated linkers without requiring ester deprotection steps .

Parent binding affinity
Class-level inference
BRD4(1) IC50 77 nM, BRD4(2) 33 nM; BRD2 N-term 17.7 nM; selectivity vs. CREBBP ≥168-fold (cell-free assays).
Reported pan-BET binding profile of parent (+)-JQ1 informs expected target engagement of derived PROTACs.
Class-level inference from (+)-JQ1 active isomer; potency may shift after conjugation.
BRD4 inhibition BET bromodomain binding affinity IC50

Supplier Purity Specifications

Commercial suppliers provide distinct purity specifications for PROTAC BET-binding moiety 2, which directly affect conjugation reaction stoichiometry and final PROTAC purity . MedChemExpress reports 99.77% purity , while AKSci reports 99.30% minimum purity , and Adooq reports >98% purity [1]. The molecular weight is uniformly 444.89 across all suppliers, and the compound is supplied as a white to off-white solid . DMSO solubility is reported at 42.86 mg/mL (96.34 mM) with sonication recommended for dissolution .

Supplier purity
Head-to-head
MedChemExpress 99.77%, AKSci 99.30%, Adooq >98%; DMSO solubility 42.86 mg/mL (96.34 mM).
Purity grade directly impacts conjugation stoichiometry and PROTAC yield reproducibility.
Supplier-documented HPLC purity; verify lot-specific certificate.
purity specification quality control analytical grade procurement

Degradation Potency of (+)-JQ1-Based PROTACs

PROTACs constructed using the (+)-JQ1 warhead (from which PROTAC BET-binding moiety 2 is derived) achieve substantially greater functional potency than the parent inhibitor alone through catalytic protein degradation rather than occupancy-based inhibition [1]. Multiple (+)-JQ1-based PROTAC degraders have demonstrated BRD4 degradation with DC50 values in the low nanomolar to sub-nanomolar range: dBET1 achieves BRD4 degradation with DC50 <1 nM in Namalwa and Ramos cells [2]; MZ1 achieves BRD4 degradation with DC50 of 8 nM and 23 nM in H661 and H838 cells respectively ; TD-428 achieves BRD4 degradation with DC50 of 0.32 nM . In contrast, parent (+)-JQ1 inhibitor shows BRD4 IC50 of 33-77 nM and does not induce protein degradation .

Degradation potency
Cross-study comparable
(+)-JQ1-based PROTACs (dBET1, TD-428) achieve BRD4 degradation DC50 in low nanomolar to sub-nanomolar range, ≥33–240-fold improvement over parent IC50.
Reported catalytic degradation mechanism yields greater functional potency than occupancy-based inhibition.
Cellular degradation assays; exact DC50 depends on linker and E3 ligase choice.
PROTAC degradation DC50 BRD4 degradation catalytic mechanism

PROTAC BET-Binding Moiety 2 Applications


BET PROTAC Synthesis via Amide Conjugation

PROTAC BET-binding moiety 2 is specifically designed as a carboxylic acid-functionalized (+)-JQ1 warhead for direct conjugation to amine-terminated linkers via amide bond formation . This application leverages the compound's free carboxyl group at the 2-position of the thienodiazepine scaffold, which eliminates the deprotection step required when using the parent tert-butyl ester (+)-JQ1 (CAS 1268524-70-4) . The consistent molecular weight (444.89) and verified purity (up to 99.77%) across commercial sources ensure reproducible stoichiometry in conjugation reactions .

SAR Studies of BET Warhead Scaffolds

Investigators conducting comparative PROTAC SAR studies can use PROTAC BET-binding moiety 2 as a defined (+)-JQ1-based comparator against other BET warheads including I-BET762-based (CAS 1300019-38-8) and RX-37-based (CAS 2093387-77-8) ligands . The (+)-JQ1 scaffold confers BRD4 binding with IC50 of 33-77 nM and >168-fold selectivity over CREBBP . When conjugated to identical E3 ligase recruiters, the resulting PROTACs achieve DC50 values from 0.32 nM (TD-428) to 23 nM (MZ1) depending on linker length and E3 ligase choice , enabling systematic evaluation of warhead contribution to degradation efficiency.

Chemical Probe Development for BET Transcription

PROTACs constructed from this moiety serve as chemical biology probes for dissecting BET-dependent transcriptional regulation through catalytic protein degradation rather than occupancy-based inhibition . Published (+)-JQ1-based degraders including MZ1, dBET1, ARV771, and ZXH-3-26 have been validated in multiple cellular contexts including Jurkat T-cells, primary CD4+ T-cells, and various cancer cell lines . The warhead's established selectivity profile (pan-BET binding with minimal off-target activity at CREBBP; IC50 12,942 nM) provides a defined starting point for probe development .

Quality-Controlled Procurement for PROTAC Synthesis

Multi-institutional research programs requiring batch-to-batch consistency for PROTAC synthesis should source this moiety from suppliers providing documented purity specifications . Verified purity grades range from >98% to 99.77% across commercial sources, with DMSO solubility of 42.86 mg/mL (96.34 mM) . Procurement from vendors providing certificates of analysis enables accurate calculation of molar equivalents for conjugation reactions, critical for achieving reproducible PROTAC yields across different research sites .

Application
Selection Property
Validation Focus
BET PROTAC amide conjugation synthesis
(+)-JQ1 carboxylic acid warhead form
Conjugation reaction stoichiometry and purity documentation
Comparative BET warhead SAR studies
Defined (+)-JQ1 scaffold identity
Warhead contribution to degradation efficiency and selectivity
BET transcription chemical probe development
Catalytic degradation mechanism
BRD4 degradation context and BET selectivity profiling
Multi-site PROTAC synthesis procurement
Supplier purity grade (≥99%)
Batch-to-batch stoichiometry reproducibility
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